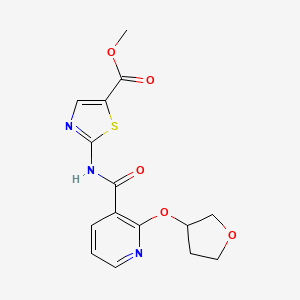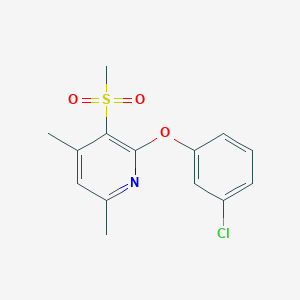
2-(3-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine” is a complex organic molecule. It likely contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom . The molecule also seems to have a chlorophenoxy group, a methylsulfonyl group, and two methyl groups attached to the pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as piperazine derivatives, have been synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Synthesis and Green Metric Evaluation
2-(3-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine is used in the synthesis of certain prazoles, which are prominent in treating gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases. A study discusses the modified synthesis of a related compound, emphasizing green chemistry metrics like atom economy and waste reduction (Gilbile, Bhavani, & Vyas, 2017).
Novel Preparative Methods
Another study elaborates on a novel preparative method for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives, demonstrating the reaction's efficiency and shortened duration. This method can potentially be adapted for similar compounds like 2-(3-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine (Kalugin & Shestopalov, 2019).
Antiviral Activity
The antiviral properties of related compounds, such as 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyranopyridines, have been explored. They show potent activity against antirhinoviruses and other viruses, suggesting potential research applications for similar structures (Kenny et al., 1986).
Convenient Synthesis Techniques
Efficient synthesis techniques for compounds like 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, which share structural similarities with the compound , have been developed. These methods emphasize convenient and high-yield processes (Xu, Zhu, & Wang, 2013).
Kinetics and Mechanism of Reactions
Studies on the kinetics and mechanisms of reactions involving similar compounds, such as methyloxo(dithiolato)rhenium(V) complexes, provide insights into the chemical behavior and potential applications in various fields, including medicinal chemistry (Lente & Espenson, 2000).
Synthesis and Crystal Structures
Research into the synthesis and crystal structures of methylsulphinyl derivatives of pyridines can inform the structural and electronic properties of related compounds, potentially leading to new applications in materials science and pharmaceuticals (Ma, Chen, Fan, Jia, & Zhang, 2018).
Vicinal Substitution and Functionalization
The synthesis and study of vicinally substituted derivatives of dimethylpyridine, including their 1-oxides, reveal the potential for creating functionally diverse compounds with varying biological activities (Ban-Oganowska, 1996).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-(3-chlorophenoxy)propionic acid, are known to act as herbicides . Herbicides typically target enzymes or proteins that are essential for plant growth and development.
Mode of Action
The presence of the chlorophenoxy group may enhance the lipophilicity of the compound, improving its ability to penetrate cellular membranes .
Biochemical Pathways
Similar compounds have been shown to interfere with the synthesis of essential amino acids in plants, leading to inhibition of growth and development .
Pharmacokinetics
The presence of the chlorophenoxy group may enhance its lipophilicity, potentially influencing its absorption and distribution within the body or plant tissues .
Result of Action
Similar compounds have been shown to inhibit the growth and development of plants, likely through interference with essential biochemical pathways .
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-4,6-dimethyl-3-methylsulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-7-10(2)16-14(13(9)20(3,17)18)19-12-6-4-5-11(15)8-12/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFZOGDGPIRXOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC(=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide](/img/structure/B2405953.png)
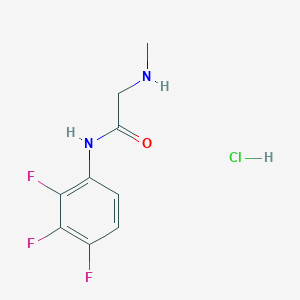


![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2405960.png)

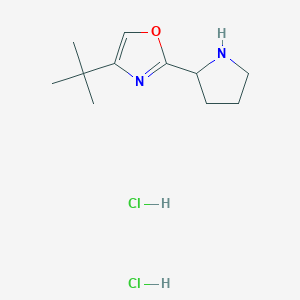
![2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2405966.png)
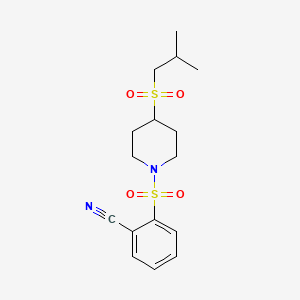
![[4-(piperidylsulfonyl)phenyl]-N-(2,6,8-trimethyl(4-quinolyl))carboxamide](/img/structure/B2405970.png)
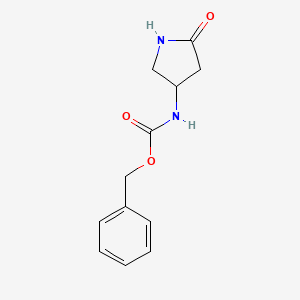
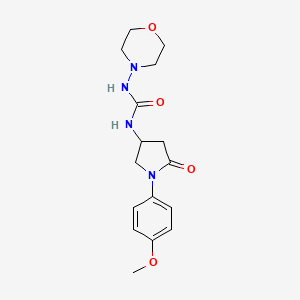
![Ethyl 3-{[(3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2405974.png)
